molecular formula C22H29N3O4S B2525841 3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 1396866-67-3

3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2525841
CAS No.: 1396866-67-3
M. Wt: 431.55
InChI Key: YGGVUKIIXZQMIU-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core with a 3-methyl and 4-propoxy substitution on the aromatic ring. The sulfonamide nitrogen is linked to a piperidin-4-ylmethyl group, where the piperidine ring is further substituted at the 1-position by a pyridine-4-carbonyl moiety.

Properties

IUPAC Name

3-methyl-4-propoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-3-14-29-21-5-4-20(15-17(21)2)30(27,28)24-16-18-8-12-25(13-9-18)22(26)19-6-10-23-11-7-19/h4-7,10-11,15,18,24H,3,8-9,12-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGVUKIIXZQMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzene sulfonamide core, the attachment of the pyridine and piperidine moieties, and the introduction of the propoxy and methyl groups. Common synthetic routes may involve:

    Formation of Benzene Sulfonamide Core: This can be achieved through sulfonation reactions using sulfonyl chlorides and amines.

    Attachment of Pyridine and Piperidine Moieties: This step often involves nucleophilic substitution reactions where the pyridine and piperidine groups are introduced.

    Introduction of Propoxy and Methyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzene ring and other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzene Sulfonamides

The following compounds share the benzene sulfonamide scaffold but differ in substituents and piperidine-linked moieties:

Compound Name Benzene Substituents Piperidine Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-methyl, 4-propoxy 1-(pyridine-4-carbonyl) Not Provided Not Provided Pyridine-4-carbonyl enhances H-bonding
3-chloro-4-fluoro-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide 3-chloro, 4-fluoro 1-(thiophen-3-ylmethyl) C₁₇H₂₀ClFN₂O₂S₂ 402.93 Thiophene introduces sulfur-based interactions
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide 4-(2-methyl-1,3-oxazol-4-yl) 1-(5-fluoropyrimidin-2-yl) C₂₀H₂₂FN₅O₃S 431.48 Oxazole and pyrimidine enhance π-π interactions
4-{[1-(3-{2-[(5-methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl}propanoyl)piperidin-4-yl]methyl}benzene-1-sulfonamide None (directly on sulfonamide) 1-(propanoyl-trifluoromethylphenyl-tetrazolyl) Not Provided ~600 (estimated) High potency (IC₅₀ = 0.0117 µM) vs. autotaxin

Key Structural and Functional Differences

  • Substituent Effects on the Benzene Ring :

    • The target compound ’s 4-propoxy group may improve lipid solubility compared to the 4-fluoro substituent in or the oxazole in .
    • Halogenated derivatives (e.g., 3-chloro-4-fluoro in ) likely exhibit enhanced electrophilic reactivity and binding to hydrophobic enzyme pockets.
  • The 5-fluoropyrimidine in introduces fluorine’s electronegativity, which may stabilize interactions with target proteins.
  • Biological Activity :

    • The compound in demonstrates high potency against rat autotaxin (IC₅₀ = 0.0117 µM), attributed to its trifluoromethylphenyl and tetrazole groups. The target compound’s pyridine-4-carbonyl moiety could similarly enhance binding but lacks confirmed activity data.

Molecular Weight and Physicochemical Properties

  • The target compound’s molecular weight is estimated to be ~450–500 g/mol, comparable to analogs .

Research Implications and Limitations

  • Gaps in Data : The evidence lacks direct information on the target compound’s synthesis, crystallography, or biological activity. Comparisons are extrapolated from structural analogs.
  • Design Strategies : Modifying the piperidine-linked group (e.g., replacing pyridine-4-carbonyl with tetrazoles or fluorinated aromatics) could optimize potency, as seen in .

Biological Activity

3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can be summarized as follows:

  • IUPAC Name : 3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • CAS Number : Not available in the provided sources.

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and enzyme inhibition properties.

Enzyme Inhibition

Research has indicated that sulfonamide compounds often exhibit inhibitory effects on various enzymes. Notably, studies have focused on their activity against carbonic anhydrases (CAs), which are critical for numerous physiological processes.

Case Study: Inhibition of Carbonic Anhydrases

A recent study explored the inhibitory effects of related sulfonamide derivatives on human carbonic anhydrases (hCA I, hCA II) and bacterial CAs. The results demonstrated that certain derivatives exhibited significant inhibition against these enzymes, suggesting potential therapeutic applications in conditions like glaucoma and edema .

CompoundhCA I Inhibition (IC50)hCA II Inhibition (IC50)
Compound 1f0.5 µM0.8 µM
Compound 1g0.7 µM1.0 µM
Compound 1h2.0 µM2.5 µM

The presence of specific functional groups, such as the piperidine moiety linked to the sulfonamide group, was found to enhance inhibitory activity against hCA I .

Antibacterial Activity

Sulfonamides are historically known for their antibacterial properties. The mechanism typically involves competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Antibacterial Efficacy

Studies have shown that sulfonamides can exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

This indicates that modifications in the chemical structure can significantly influence antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide compounds. The introduction of various substituents can lead to enhanced or diminished activity.

Key Findings

  • Piperidine Linkage : The incorporation of piperidine enhances binding affinity to target enzymes.
  • Propoxy Group : The propoxy substituent appears to stabilize the overall structure, improving solubility and bioavailability.
  • Pyridine Carbonyl : The presence of a pyridine carbonyl group is beneficial for enhancing interactions with enzyme active sites.

Computational Studies

Computational docking studies have been employed to predict binding modes and affinities for various targets, further elucidating how structural modifications impact biological activity .

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